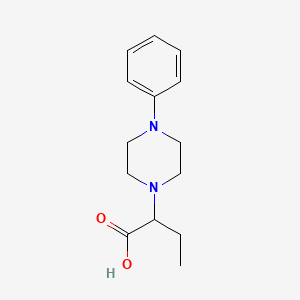![molecular formula C12H20NO4PS B7464070 Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate](/img/structure/B7464070.png)
Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate, also known as DTTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTP is a phosphonate ester that contains a thiophene ring and an amide group. This compound has been extensively studied for its unique properties and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to disrupt cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of tumors. It has also been shown to have anti-inflammatory properties and can inhibit the activity of various enzymes involved in inflammation. In addition, this compound has been shown to have neuroprotective effects and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate has several advantages and limitations for use in lab experiments. One advantage is that it is a stable compound that can be easily synthesized and purified. It also has a high solubility in various solvents, making it easy to work with. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate. One direction is to further study its potential use in cancer treatment and to develop new analogs with improved antitumor properties. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Méthodes De Synthèse
Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate can be synthesized using various methods, including the Kabachnik-Fields reaction, which involves the reaction of a phosphite ester with an imine. Another method involves the reaction of an aldehyde with an amine and a phosphonate ester. The synthesis of this compound is a complex process that requires careful attention to detail and the use of specialized equipment.
Applications De Recherche Scientifique
Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to have antitumor properties and has been studied for its potential use in cancer treatment. In biochemistry, this compound has been used as a tool for studying protein-ligand interactions and enzyme kinetics. In material science, this compound has been used as a precursor for the synthesis of various materials, including metal-organic frameworks.
Propriétés
IUPAC Name |
N-(2-diethoxyphosphorylpropan-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20NO4PS/c1-5-16-18(15,17-6-2)12(3,4)13-11(14)10-8-7-9-19-10/h7-9H,5-6H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCQHTBUILVWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)(C)NC(=O)C1=CC=CS1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20NO4PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7463987.png)
![(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B7463990.png)
![4-Sulfonamide-[1-(4-aminobutane)]benzamide](/img/structure/B7463996.png)
![ethyl (Z)-2-cyano-3-[4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]prop-2-enoate](/img/structure/B7464003.png)

![Methyl 2-[1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,5-dioxoimidazolidin-4-yl]acetate](/img/structure/B7464025.png)
![6-chloro-N-cyclohexyl-N-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7464034.png)


![2-[(4-methylphenyl)sulfonylamino]-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B7464065.png)

![[1,1,1,3,3,3-Hexafluoro-2-[4-[(4-methoxybenzoyl)amino]phenyl]propan-2-yl] 4-fluorobenzoate](/img/structure/B7464069.png)
![7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B7464072.png)
![N-methyl-5-[(tetrazolo[1,5-b]pyridazin-6-ylamino)methyl]thiophene-2-sulfonamide](/img/structure/B7464077.png)